1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-(3-pyrazol-1-ylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16-5-6-17(24)21(16)12-13-10-20(11-13)18(25)14-3-1-4-15(9-14)22-8-2-7-19-22/h1-4,7-9,13H,5-6,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEBCIQDOARUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione, with the CAS number 2309308-97-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 308.34 g/mol. The structure consists of a pyrrolidine ring fused with a benzoyl group and a pyrazole moiety, which are known for their diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various biochemical pathways, influencing processes such as:
- Apoptosis Regulation : Similar compounds have shown the ability to inhibit or promote apoptosis through interactions with Bcl-2 family proteins and caspase activation pathways.
- Enzyme Inhibition : The presence of the pyrazole ring suggests potential inhibition of certain enzymes involved in cancer progression or inflammatory responses.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.6 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.8 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Antimalarial Activity : A related compound demonstrated significant antimalarial effects against chloroquine-resistant strains of Plasmodium falciparum, suggesting that modifications in structure can enhance efficacy against drug-resistant strains.
- Neuroprotective Effects : Research on pyrazole derivatives indicated neuroprotective properties in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione scaffold is widely modified to optimize activity. Key analogs include:
Key Structural Differences :
- Target Compound : Features a pyrazole-benzoyl-azetidine group, distinct from indole or piperidine substituents in analogs. This may enhance selectivity for kinases (e.g., JAK) due to pyrazole’s affinity for ATP-binding pockets .
- Activity Trends : Electron-withdrawing substituents (e.g., 4-Br in anti-convulsant derivatives) correlate with higher potency , whereas bulky groups (e.g., indole-piperidine) improve pharmacokinetic properties .
Azetidine-Containing Compounds
Azetidine rings are critical for metabolic stability. Comparisons include:
Key Insights :
- The target compound’s 3-(1H-pyrazol-1-yl)benzoyl group replaces fluorinated or sulfonyl groups in other azetidine derivatives. This substitution likely reduces off-target interactions while maintaining kinase affinity .
- Azetidine conformational constraints improve binding to enzymes like IDO1/TDO2, as seen in co-crystal structures (e.g., PDB ID: 6KPS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
